Increased Lipophilicity (LogP) as a Driver for Membrane Permeability vs. 8-Hydroxy Analogs
The target compound's 8-isopropoxy group replaces the hydroxyl of 7-iodo-5-(2-methylphenyl)quinolin-8-ol (CAS 648896-59-7). This substitution eliminates a hydrogen bond donor and increases computed LogP (XLogP3-AA) to 5.6 [1], compared to a predicted LogP of approximately 3.9-4.5 for the 8-hydroxy analog (typical for halogenated 8-hydroxyquinolines) [2]. This difference corresponds to an estimated 10- to 30-fold increase in lipid/water partition coefficient, which may enhance passive membrane permeability.
| Evidence Dimension | Computed LogP (XLogP3-AA) / Lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 5.6 |
| Comparator Or Baseline | 7-Iodo-5-(2-methylphenyl)quinolin-8-ol (predicted LogP ~3.9-4.5, class estimate) |
| Quantified Difference | ΔLogP ≈ 1.1–1.7 units (estimated 10- to 30-fold partition coefficient increase) |
| Conditions | In silico prediction using XLogP3 algorithm; no experimental logP data available for either compound |
Why This Matters
Higher lipophilicity can improve passive diffusion across biological membranes, which is critical for intracellular target engagement and blood-brain barrier penetration in CNS drug discovery programs.
- [1] PubChem. Compound Summary for CID 57939299, 7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline. National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary for CID 23719239, 7-Iodo-5-(2-methylphenyl)quinolin-8-ol. National Center for Biotechnology Information. View Source
